(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline ring system. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture of the starting material is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Carboxylation: The resolved (S)-enantiomer undergoes carboxylation at the 3-position using a suitable carboxylating agent such as carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized carboxylation reactions to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group at the 3-position.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the methoxy group at the 5-position.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Has the methoxy group at the 6-position instead of the 5-position.
Uniqueness
(S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-4,9,12H,5-6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCZPPDELMJUTC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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